[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and an amino-acetic acid moiety, which is often involved in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as N-substituted piperidines.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the pyrrolidine derivative with chloroacetic acid or its derivatives under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes .
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Another compound with a pyrrolidine ring, used in various chemical and biological studies.
N-Methylpyrrolidine: A simpler analog that lacks the amino-acetic acid moiety but shares the pyrrolidine scaffold.
Uniqueness
What sets [Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid apart is its combination of the pyrrolidine ring with the amino-acetic acid moiety. This unique structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs .
Biological Activity
Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid, also known by its CAS number 1353944-84-9, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure suggests potential biological activities that could be beneficial in various therapeutic contexts, particularly in neuropharmacology and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various molecules. The isopropyl group contributes to its lipophilicity, potentially aiding in its ability to cross biological membranes.
Neuropharmacological Effects
Recent studies have indicated that compounds similar to Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid may exhibit significant neuroprotective properties. For instance, a study focused on acetylcholinesterase (AChE) inhibition revealed that related compounds demonstrated promising activity against neurodegenerative processes associated with Alzheimer's disease. The inhibition of AChE is crucial as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Table 1: AChE Inhibition Activity of Related Compounds
Compound ID | IC50 (µM) | Selectivity Index |
---|---|---|
3c | 12.5 | 1.8 |
3d | 15.0 | 2.0 |
Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid | TBD | TBD |
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory activities. For instance, derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The potential for these compounds to act as anti-inflammatory agents suggests their utility in treating conditions characterized by excessive inflammation .
Case Studies
- Neuroprotection Against Oxidative Stress : In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that certain derivatives exhibited protective effects against oxidative stress induced by hydrogen peroxide. These findings highlight the potential of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid in neuroprotection .
- Inhibition of Lipid Peroxidation : A study assessed the antioxidant activity of related compounds through various assays, including DPPH and FRAP methods. Results indicated a significant reduction in lipid peroxidation, suggesting that these compounds could mitigate oxidative damage in neuronal tissues .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of Isopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid remains to be fully elucidated. However, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties for CNS penetration due to its lipophilic nature . Toxicological assessments are necessary to ensure safety and efficacy before clinical applications can be considered.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)7-10-4-5-12(3)6-10/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUJHNBZHLKZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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